molecular formula C16H19N3O B2571273 (NZ)-N-(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-ylidene)hydroxylamine CAS No. 578761-23-6

(NZ)-N-(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-ylidene)hydroxylamine

Cat. No. B2571273
CAS RN: 578761-23-6
M. Wt: 269.348
InChI Key: URGXVVUPNVVXMR-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-ylidene)hydroxylamine, commonly known as TTA, is a potent and selective inhibitor of the transcription factor PPARγ. It has been extensively studied in the field of metabolic diseases, particularly in the treatment of obesity and type 2 diabetes.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Hydroxylamines, including derivatives similar to the one , have been explored in various chemical reactions. For instance, hydroxylamine has been used as an oximating agent in the search for organic aciduria by gas chromatography/mass spectrometry (GC/MS), indicating its role in transforming esters into their corresponding hydroxamic acids. This chemical property is crucial in identifying metabolites in biological systems, such as urine extracts from patients under specific therapies (Libert et al., 1991).
  • The reaction of acetone with N-phenylhydroxylamine, leading to the formation of isoxazolidines and the corresponding stable free-radical, highlights the compound's utility in synthesizing novel organic compounds with potential applications in material science and organic electronics (Foster, Iball, & Nash, 1974).

Material Science and Catalysis

  • The electrochemical reduction of imidazolium cation to produce nucleophilic carbene demonstrates the utility of hydroxylamine derivatives in facilitating the synthesis of organometallic compounds. These findings are significant for catalysis and materials science, where such carbenes are essential intermediates (Gorodetsky et al., 2004).
  • Isocyanide and ylidene complexes of boron, synthesized through reactions involving hydroxylamine derivatives, underscore the importance of these compounds in preparing materials with unique electronic and structural properties. Such materials have potential applications in catalysis and as components of electronic devices (Tamm, Lügger, & Hahn, 1996).

Biochemical Applications

  • In biochemical research, the formation of advanced glycation end-products (AGEs) from methylglyoxal (MG), a process involving hydroxylamine derivatives, has implications for understanding the biochemical pathways involved in age-related diseases and diabetes complications. This research area is crucial for developing therapeutic strategies against AGE-related pathologies (Nemet, Varga-Defterdarović, & Turk, 2006).

Mechanism of Action

properties

IUPAC Name

(NZ)-N-(3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-15-13(18-20)9-16(2,3)10-14(15)19(17-11)12-7-5-4-6-8-12/h4-8,20H,9-10H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXVVUPNVVXMR-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NO)CC(C2)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1/C(=N\O)/CC(C2)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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